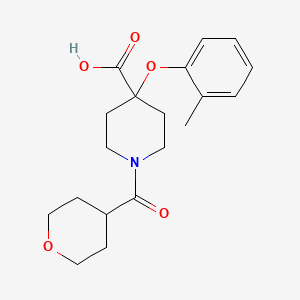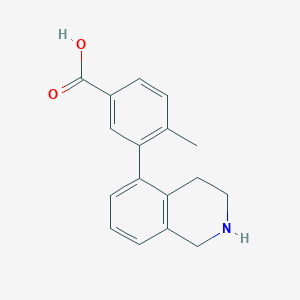![molecular formula C21H22N2O4 B5464753 N-[2-(benzoylamino)-3-phenylacryloyl]valine](/img/structure/B5464753.png)
N-[2-(benzoylamino)-3-phenylacryloyl]valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzoylamino)-3-phenylacryloyl]valine, also known as BAPV, is a synthetic peptide that has been studied for its potential use in scientific research. This peptide has been found to have various biochemical and physiological effects, making it a promising tool for researchers in the fields of biochemistry and pharmacology.
作用机制
N-[2-(benzoylamino)-3-phenylacryloyl]valine inhibits the interaction between the proteins p53 and MDM2 by binding to the hydrophobic pocket on the surface of MDM2. This prevents MDM2 from binding to p53 and targeting it for degradation. As a result, p53 levels increase, leading to the activation of downstream pathways that regulate cell growth and division. This compound has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. In addition to inhibiting the interaction between p53 and MDM2, this compound has been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-[2-(benzoylamino)-3-phenylacryloyl]valine in lab experiments is its specificity for the p53-MDM2 interaction. This allows researchers to study the effects of inhibiting this interaction without affecting other pathways. This compound is also relatively easy to synthesize using SPPS techniques. One limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.
未来方向
There are many future directions for research on N-[2-(benzoylamino)-3-phenylacryloyl]valine. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the study of this compound in vivo, to better understand its effects in living organisms. This compound could also be studied for its potential use in combination with other cancer therapies, to enhance their efficacy. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as inflammatory disorders.
合成方法
N-[2-(benzoylamino)-3-phenylacryloyl]valine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain. The synthesis of this compound involves the addition of the amino acids valine, phenylalanine, and benzoylalanine in a specific order. The final product is a peptide with a molecular weight of 429.5 g/mol.
科学研究应用
N-[2-(benzoylamino)-3-phenylacryloyl]valine has been studied for its potential use in scientific research. One of the primary applications of this compound is in the study of protein-protein interactions. This compound has been found to inhibit the interaction between the proteins p53 and MDM2, which is important for the regulation of cell growth and division. This compound has also been studied for its potential use in the treatment of cancer. In preclinical studies, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
属性
IUPAC Name |
2-[[(Z)-2-benzamido-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(2)18(21(26)27)23-20(25)17(13-15-9-5-3-6-10-15)22-19(24)16-11-7-4-8-12-16/h3-14,18H,1-2H3,(H,22,24)(H,23,25)(H,26,27)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODHKQUGRPVOKE-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5464685.png)
![N-[1-(2-furoyl)piperidin-3-yl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5464689.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5464690.png)
![{1-(5,6-dimethylpyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5464700.png)
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5464707.png)

![8-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464712.png)
![N-[4-(N-{5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5464734.png)
![4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5464739.png)
![(4aS*,8aR*)-6-cyclopentyl-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5464746.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5464763.png)

![N-cyclopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5464775.png)